N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide
CAS No.: 372198-50-0
Cat. No.: VC18968536
Molecular Formula: C9H8ClN5O
Molecular Weight: 237.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 372198-50-0 |
|---|---|
| Molecular Formula | C9H8ClN5O |
| Molecular Weight | 237.64 g/mol |
| IUPAC Name | N'-(6-chloropyridazin-3-yl)-1H-pyrrole-3-carbohydrazide |
| Standard InChI | InChI=1S/C9H8ClN5O/c10-7-1-2-8(13-12-7)14-15-9(16)6-3-4-11-5-6/h1-5,11H,(H,13,14)(H,15,16) |
| Standard InChI Key | UTFLLLGDOHUJPF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=NN=C1NNC(=O)C2=CNC=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
N'-(6-Chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide belongs to the class of pyrrole-pyridazine hybrids, a structural motif increasingly studied for its pharmacological potential. The compound’s IUPAC name, N'-(6-chloropyridazin-3-yl)-1H-pyrrole-3-carbohydrazide, reflects its two heterocyclic systems: a pyrrole ring substituted at the 3-position and a 6-chloropyridazine group. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 372198-50-0 |
| Molecular Formula | |
| Molecular Weight | 237.64 g/mol |
| SMILES | ClC1=NN=C(C=C1)NNC(=O)C2=CNC=C2 |
| InChI Key | UTFLLLGDOHUJPF-UHFFFAOYSA-N |
The pyridazine ring’s chlorine substituent enhances electrophilicity, potentially influencing reactivity in cross-coupling reactions or interactions with biological targets . The hydrazide linker (-NH-NH-C=O) provides conformational flexibility, enabling hydrogen bonding with enzymes or receptors .
Synthesis and Structural Optimization
Synthetic Routes
The synthesis of N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide typically involves two steps:
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Formation of the Pyrrole Carboxylic Acid Derivative: The Paal-Knorr cyclization, employing 1,4-diketones and amines, generates the pyrrole core. For example, reacting ethyl acetoacetate with 2-bromo-4'-chloroacetophenone in sodium ethylate yields a 1,4-dicarbonyl intermediate, which undergoes cyclization with hydrazine hydrate to form the pyrrole hydrazide .
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Condensation with Pyridazine Aldehydes: The hydrazide intermediate reacts with 6-chloro-3-pyridazinecarbaldehyde in acetic acid under reflux, forming the hydrazide linkage via nucleophilic acyl substitution . Yields for analogous reactions range from 81–87% .
Structural Modifications
Modifying the pyridazine or pyrrole substituents alters bioactivity:
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Pyridazine Substitutions: Replacing chlorine with electron-withdrawing groups (e.g., nitro) may enhance binding to enzymatic active sites .
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Pyrrole Modifications: Introducing methyl or phenyl groups at the pyrrole’s 2- or 5-positions improves metabolic stability .
Biological Activities and Mechanisms
Enzyme Inhibition
Pyridazine derivatives are potent inhibitors of kinases and cyclooxygenases. For example, imidazo[1,2-b]pyridazines inhibit IKKβ (IC < 100 nM), a key regulator of NF-κB signaling . The chlorine atom in N'-(6-chloro-3-pyridazinyl)-1H-pyrrole-3-carbohydrazide may facilitate similar interactions with ATP-binding pockets.
Agricultural Applications
[6-(3-Pyridyl)pyridazin-3-yl]amides, structurally related to the compound, show aphicidal activity (LC = 2.1–8.7 ppm) . The hydrazide moiety’s ability to chelate metal ions in insect enzymes could underpin this activity.
Research Gaps and Future Directions
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Pharmacokinetic Studies: No data exist on the compound’s absorption, distribution, or metabolism.
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Target Identification: Computational docking studies are needed to predict interactions with COX-2, IKKβ, or microtubule proteins.
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Toxicological Profiling: Safety assessments in non-tumor cell lines (e.g., BALB 3T3 fibroblasts) are critical for therapeutic development .
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